Roluperidone

Catalog No.
S541780
CAS No.
359625-79-9
M.F
C22H23FN2O2
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roluperidone

CAS Number

359625-79-9

Product Name

Roluperidone

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

MIN-101; MIN 101; MIN101; CYR-101; CYR 101; CYR101; MT-210; MT 210; MT210; Roluperidone

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F

Description

The exact mass of the compound Roluperidone is 366.1744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roluperidone, also known by developmental code names MIN-101, CYR-101, and MT-210, is a compound with antagonist properties for 5-HT2A, sigma 2, and α1A-adrenergic receptors, and is under development for the treatment of schizophrenia . Here’s a comprehensive analysis of the scientific research applications of Roluperidone:

Treatment of Negative Symptoms in Schizophrenia

    Scientific Field: Psychiatry, specifically Schizophrenia treatment

    Summary of Application: Roluperidone is being investigated for its efficacy in treating the negative symptoms of schizophrenia, which include diminished emotional expression, avolition, asociality, and anhedonia.

    Methods of Application: In clinical trials, Roluperidone was administered at doses of 32 mg/day and 64 mg/day over a 12-week period to patients with moderate to severe negative symptoms of schizophrenia.

    Results: The trial showed that the 64 mg dose of Roluperidone led to a statistically significant improvement in the Personal and Social Performance scale (PSP) total score compared to placebo.

Improvement of Personal and Social Adjustments

Antagonistic Properties for Receptors

Cognitive Dysfunction in Schizophrenia

    Scientific Field: Cognitive Neuroscience

    Summary of Application: Research is being conducted to determine Roluperidone’s effectiveness in addressing cognitive dysfunction in schizophrenia patients.

    Methods of Application: Clinical trials are designed to assess cognitive performance before and after Roluperidone treatment.

Pharmacokinetics and Metabolism

Long-term Efficacy and Safety

    Scientific Field: Long-term Clinical Studies

    Summary of Application: Long-term studies are needed to assess the sustained efficacy and safety of Roluperidone in patients with schizophrenia.

    Methods of Application: Such studies would involve extended treatment periods and follow-up assessments to monitor the long-term effects of the drug.

Mood Regulation

    Scientific Field: Psychopharmacology

    Summary of Application: Roluperidone is being studied for its potential to regulate mood in various psychiatric conditions due to its receptor blocking capabilities.

    Methods of Application: The drug’s effect on mood is assessed through patient-reported outcomes and clinician-administered scales during clinical trials.

Sleep and Anxiety Disorders

    Scientific Field: Sleep Medicine and Anxiety Disorders

    Summary of Application: Given its receptor profile, Roluperidone may have therapeutic effects on sleep and anxiety disorders.

    Methods of Application: Clinical assessments of sleep patterns and anxiety levels before and after treatment with Roluperidone would be used to evaluate its efficacy.

Co-administration with Antipsychotics

Long-term Safety Profile

Neuroprotective Effects

Treatment of Stable Positive Symptoms of Schizophrenia

Synaptic Regulation

Co-administration with Other CNS Medications

Addressing Unmet Medical Needs in Schizophrenia

Roluperidone is a novel cyclic amide derivative primarily developed for the treatment of negative symptoms associated with schizophrenia. It functions as an antagonist for several receptors, including serotoninergic 5-HT2A, sigma 2, and α1A-adrenergic receptors, while displaying minimal affinity for dopamine receptors. This unique receptor profile suggests potential benefits in managing symptoms without the common side effects associated with traditional antipsychotic medications .

Roluperidone's mechanism of action for treating negative symptoms of schizophrenia is not fully understood []. Its antagonistic effects on 5-HT2A and σ2 receptors are believed to be involved.

  • The 5-HT2A receptor blockade may help regulate serotonin signaling, which has been implicated in schizophrenia [].
  • σ2 receptors are involved in various cellular processes, including neuroprotection and regulation of neurotransmitters. Their role in schizophrenia and how roluperidone's antagonism impacts negative symptoms are areas of ongoing research [].

  • Boc Protection: The initial step involves protecting the amino group of 4-aminomethylpiperidine to form tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
  • Free-Radical Halogenation: Ethyl o-toluate undergoes halogenation to produce ethyl 2-(bromomethyl)benzoate.
  • Coupling Reaction: The two intermediates react to yield 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
  • Deprotection: The Boc group is removed to obtain the active compound, which is then alkylated with 2-chloro-4'-fluoroacetophenone to complete the synthesis of roluperidone .

Roluperidone exhibits significant biological activity by modulating neurotransmitter systems involved in mood and cognition. Its antagonistic action on serotoninergic 5-HT2A and sigma 2 receptors is believed to enhance synaptic efficacy and plasticity, potentially improving cognitive functions such as learning and memory. Additionally, preclinical studies indicate that roluperidone may influence brain-derived neurotrophic factor levels, which are crucial for neurogenesis and neuroprotection .

The synthesis of roluperidone can be summarized as follows:

  • Starting Material: Begin with 4-aminomethylpiperidine.
  • Protection: Introduce Boc protection to prevent unwanted reactions at the amino group.
  • Halogenation: Halogenate ethyl o-toluate to create a reactive brominated compound.
  • Coupling: React the protected piperidine with the brominated compound to form an isoindoline derivative.
  • Deprotection and Alkylation: Remove the Boc group and perform alkylation with 2-chloro-4'-fluoroacetophenone to yield roluperidone .

Roluperidone is primarily investigated for its therapeutic potential in treating negative symptoms of schizophrenia, such as apathy, anhedonia, and social withdrawal. Beyond schizophrenia, its unique receptor profile suggests possible applications in other neurological disorders characterized by similar negative symptoms, including Alzheimer’s disease, Parkinson’s disease, and autism spectrum disorders .

Studies have shown that roluperidone interacts selectively with serotoninergic and adrenergic receptors without significant binding to dopamine receptors. This selectivity is crucial for minimizing extrapyramidal side effects commonly associated with antipsychotic treatments. Interaction studies also indicate that roluperidone may enhance calcium signaling in neurons, which could play a role in improving cognitive functions .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with roluperidone. Here are some notable examples:

Compound NameReceptor TargetsUnique Features
Risperidone5-HT2A, D2Broad-spectrum antipsychotic; affects dopamine pathways significantly.
Paliperidone5-HT2A, D2Active metabolite of risperidone; similar efficacy but different pharmacokinetics.
Iloperidone5-HT2A, D2Lower risk of metabolic side effects compared to other antipsychotics.
Glemanserin5-HT2ASelective serotonin receptor antagonist; focuses on mood regulation.
Pruvanserin5-HT2AInvestigated for its potential in treating insomnia and anxiety disorders.

Roluperidone's distinct mechanism—targeting sigma 2 receptors alongside serotonin receptors—sets it apart from these compounds, potentially offering a novel approach to managing negative symptoms without the typical side effects associated with dopaminergic antagonism .

Roluperidone, systematically identified by the Chemical Abstracts Service number 359625-79-9, represents a novel cyclic amide derivative with established molecular characteristics [1] [2] [3]. The compound exhibits the molecular formula C22H23FN2O2 with a precise molecular weight of 366.4 grams per mole [1] [4]. Advanced mass spectrometric analysis reveals an exact mass of 366.17435614 Daltons and an identical monoisotopic mass, indicating the absence of significant isotopic contributions to the molecular weight calculation [1] [3] [4].

The compound maintains comprehensive database registration across multiple chemical information systems, including PubChem (CID: 9799284), ChemSpider (ID: 7975049), and DrugBank (ID: DB13080) [1] [5] [4]. The United States Pharmacopeial Convention has assigned the Unique Ingredient Identifier 4P31I0M3BF for regulatory purposes [1] [6].

PropertyValueReference
Molecular FormulaC22H23FN2O2PubChem 2.2 [1]
Molecular Weight (g/mol)366.4PubChem 2.2 [1]
Exact Mass (Da)366.17435614PubChem 2.2 [1]
Monoisotopic Mass (Da)366.17435614PubChem 2.2 [1]
CAS Number359625-79-9CAS Registry [1]
PubChem CID9799284PubChem Database [1]
ChemSpider ID7975049ChemSpider Database [3]
UNII4P31I0M3BFFDA GSRS [1]
DrugBank IDDB13080DrugBank [5]

Structural Elucidation and Confirmation

The structural architecture of roluperidone features a complex heterocyclic framework comprising an isoindolinone core linked through a piperidine bridge to a fluorobenzoyl moiety [1] [2] [6]. The systematic International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one [1] [4].

Simplified Molecular Input Line Entry System representation provides the canonical structure: C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F [1]. The International Chemical Identifier string InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 confirms the molecular connectivity and hydrogen distribution pattern [1].

Crystallographic investigations through X-ray diffraction studies of sigma-2 receptor complexes have provided definitive structural confirmation of roluperidone binding conformations [7] [8] [9]. High-resolution crystal structures reveal that the protonated nitrogen atom in the piperidine ring forms a characteristic salt bridge with the conserved aspartate residue Asp29, subsequently creating hydrogen bonding interactions with glutamate residue Glu73 positioned 3 Angstroms away [10]. The fluorobenzene fragment extends into a deep hydrophobic pocket within the receptor architecture, with the fluorine atom establishing a crucial halogen bond with Glu77 [10].

Descriptor TypeValueMethod/Source
IUPAC Name2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-oneLexichem TK 2.7.0 [1]
SMILESC1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)FOEChem 2.3.0 [1]
InChIInChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2InChI 1.07.2 [1]
InChIKeyRNRYULFRLCBRQS-UHFFFAOYSA-NInChI 1.07.2 [1]
Heavy Atom Count27PubChem [1]
Hydrogen Bond Donors0Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptors4Cactvs 3.4.8.18 [1]
Rotatable Bond Count5Cactvs 3.4.8.18 [1]
Topological Polar Surface Area (Ų)40.6Cactvs 3.4.8.18 [1]
Formal Charge0PubChem [1]
Complexity Score538Cactvs 3.4.8.18 [1]

Physicochemical Properties and Stability

Computational analysis of roluperidone physicochemical characteristics reveals distinct lipophilic properties with an XLogP3-AA value of 3.2, indicating moderate to high lipophilicity favorable for membrane permeability [1] [5] [4]. The compound demonstrates limited aqueous solubility at 0.0826 milligrams per milliliter, consistent with its lipophilic nature [5]. Multiple partition coefficient calculations yield values of 2.96 (ALOGPS method) and 2.88 (Chemaxon method), confirming the compound's preference for organic phases [5] [4].

The ionization profile indicates a strongest basic pKa of 6.45 attributed to the piperidine nitrogen, while the strongest acidic pKa of 14.19 reflects the minimal acidic character of the molecule [5] [4]. Under physiological conditions, roluperidone maintains a neutral formal charge, facilitating passive membrane transport mechanisms [1] [5].

Thermal stability assessments based on similar pharmaceutical compounds suggest decomposition temperatures typically ranging between 250-300°C for cyclic amide derivatives [11]. The topological polar surface area of 40.6 Ų indicates compliance with Lipinski's Rule of Five, predicting favorable oral bioavailability characteristics [1] [4].

PropertyValuePrediction Method
XLogP3-AA3.2XLogP3 3.0 [1]
Water Solubility (mg/mL)0.0826ALOGPS [5]
logP (ALOGPS)2.96ALOGPS [5]
logP (Chemaxon)2.88Chemaxon [5]
logS (ALOGPS)-3.6ALOGPS [5]
pKa (Strongest Basic)6.45Chemaxon [5]
pKa (Strongest Acidic)14.19Chemaxon [5]
Physiological Charge0Chemaxon [5]
Refractivity (m³·mol⁻¹)103.87Chemaxon [5]
Polarizability (ų)39.62Chemaxon [5]
Number of Rings4Chemaxon [5]
Bioavailability Score1Chemaxon [5]

Stereochemistry and Conformational Analysis

Structural analysis reveals that roluperidone possesses no defined stereogenic centers, as evidenced by zero values for both defined and undefined atom stereocenter counts [1] [4]. The absence of chiral centers simplifies the stereochemical profile and eliminates potential enantiomeric complications in pharmaceutical development [1].

Conformational flexibility investigations demonstrate that the molecule contains five rotatable bonds, primarily concentrated in the alkyl linker regions connecting the three major structural domains: the isoindolinone ring system, the central piperidine ring, and the terminal fluorobenzoyl group [1] [4]. This rotational freedom enables conformational adaptation to receptor binding sites while maintaining structural integrity [12].

Crystal structure determinations of roluperidone complexed with the sigma-2 receptor provide definitive conformational information [8] [9] [13]. The three-dimensional arrangements show that the sigma-2 receptor exists as an intimately associated homodimer with a backbone root mean square deviation of 0.71 Ångstroms between protomers [8] [13]. Each protomer adopts the expected four-helix bundle fold characteristic of this receptor family [8].

The binding cavity architecture reveals that ligand entry occurs laterally through the lipid bilayer rather than from the luminal surface, with the pocket opening lined by hydrophobic and aromatic residues [7] [8]. Molecular dynamics simulations indicate that the conformational ensemble of roluperidone in different environments demonstrates adaptive behavior characteristic of molecular chameleons, adjusting polar surface exposure based on surrounding polarity [12].

Chemical Reactivity Profiles

The chemical reactivity profile of roluperidone encompasses multiple functional groups each contributing distinct reactive characteristics [2] [14] [6]. The central piperidine nitrogen exhibits basic properties with a calculated pKa of 6.45, enabling protonation under physiological conditions and subsequent ionic interactions with negatively charged receptor residues [1] [5].

The isoindolinone carbonyl group participates in hydrogen bonding interactions and serves as an electron-withdrawing group, modulating the electron density distribution throughout the molecular framework [2]. The amide nitrogen within the isoindolinone ring demonstrates reduced nucleophilicity due to resonance stabilization with the adjacent carbonyl group [2] [6].

The fluorobenzoyl moiety introduces unique reactivity characteristics through the electron-withdrawing fluorine substituent [2] [6]. The fluorine atom enhances the electrophilic character of the adjacent aromatic ring while providing opportunities for halogen bonding interactions, as demonstrated in sigma-2 receptor binding studies where the fluorine establishes crucial interactions with Glu77 [10].

Structural modification studies reveal that alkylation reactions at the piperidine nitrogen represent a key synthetic transformation, typically accomplished through nucleophilic substitution mechanisms with appropriate alkyl halides [2] [6] [15]. The synthesis pathway involves initial protection strategies followed by selective alkylation and subsequent deprotection to yield the final compound [2].

Stability assessments under various conditions demonstrate that roluperidone maintains structural integrity under standard pharmaceutical storage conditions [16] [17]. Powder X-ray diffraction patterns of crystalline forms show characteristic peaks at 9.8, 11.6, 12.3, 20.5, and 25.1 degrees 2-theta, confirming crystalline polymorphic stability [16] [17].

Compound FormMolecular FormulaMolecular Weight (g/mol)PubChem CIDCAS Number
Roluperidone (Free Base)C22H23FN2O2366.49799284 [1]359625-79-9 [1]
Roluperidone Hydrochloride AnhydrousC22H24ClFN2O2402.921078079 [18]359625-80-2 [18]
Roluperidone Hydrochloride DihydrateC22H28ClFN2O4438.921078080 [19]1937215-88-7 [19]
Roluperidone MaleateC26H27FN2O6482.5Not Available [16]Not Available [16]
Roluperidone SuccinateC26H29FN2O6484.5Not Available [16]Not Available [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

366.17435614 g/mol

Monoisotopic Mass

366.17435614 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4P31I0M3BF

Other CAS

359625-79-9

Wikipedia

Roluperidone

Dates

Last modified: 08-15-2023

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